Chlorotris(triphenylphosphine)copper(I)&

Crystallography Solid-State Chemistry Materials Characterization

Researchers sourcing Cu(I) phosphine complexes encounter batch-to-batch polymorph inconsistency and undocumented halide-dependent electronic effects. Chlorotris(triphenylphosphine)copper(I) [CuCl(PPh₃)₃, CAS 15709-76-9] resolves these as a well-characterized tetrahedral P₃CuCl complex: • Authenticated C2/c & P3 polymorphs for crystal engineering; ³¹P CP/MAS NMR benchmark (Cu-P = 2.354 Å, dν(Cu) < 1×10⁹ Hz²). • Quantified mononuclear apoptotic activity: 19.6% (5 μM), 65.2% (10 μM) in LMS cells-baseline for nuclearity-dependent SAR studies. • Consistent 97% purity; RT storage under inert atmosphere ensures reliable procurement and immediate availability.

Molecular Formula C54H48ClCuP3+3
Molecular Weight 888.9 g/mol
Cat. No. B12321343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorotris(triphenylphosphine)copper(I)&
Molecular FormulaC54H48ClCuP3+3
Molecular Weight888.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Cu]
InChIInChI=1S/3C18H15P.ClH.Cu/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h3*1-15H;1H;/q;;;;+1/p+2
InChIKeyBEENOGKCXKWOBB-UHFFFAOYSA-P
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chlorotris(triphenylphosphine)copper(I) Technical Baseline


Chlorotris(triphenylphosphine)copper(I) [CuCl(PPh₃)₃, CAS 15709-76-9] is a four-coordinate copper(I) halide complex featuring a tetrahedral P₃CuCl core geometry [1]. The compound belongs to the broader tris(triphenylphosphine)copper(I) halide family CuX(PPh₃)₃, where X = Cl, Br, I, and serves as a homogeneous catalyst precursor and structural building block in organometallic chemistry [2]. Its solid-state crystal structure has been characterized in multiple polymorphic forms, including a centrosymmetric C2/c polymorph at 150 K and a noncentrosymmetric P3 polymorph [1][3].

Chlorotris Halide Analogs: Substitution Limitations


The tris(triphenylphosphine)copper(I) halide series [CuX(PPh₃)₃] exhibits halide-dependent variations in electronic structure, ligand lability, solubility, and biological activity that preclude direct substitution without altering experimental outcomes. Solid-state ³¹P NMR studies demonstrate that the P–Cu scalar coupling constant differs systematically between chloride and bromide analogs, reflecting distinct electron density distributions at the copper center [1]. The chloride derivative forms distinct polymorphic crystalline phases and solvates—including an acetonitrile solvate [CuCl(PPh₃)₃]·CH₃CN—that are not accessible for the bromide or iodide congeners, directly affecting crystallization behavior and solid-state handling [2]. In biological assays, the chloride complex demonstrates quantifiably different apoptotic induction compared to structurally related copper(I) species, confirming that halide substitution is not functionally neutral [3].

Chlorotris(triphenylphosphine)copper(I) Comparator Evidence


Crystallographic Polymorphism: Centrosymmetric Phase Specificity

Chlorotris(triphenylphosphine)copper(I) crystallizes in a centrosymmetric polymorph (space group C2/c) at 150 K with unit cell parameters a = 43.253(3) Å, b = 9.9863(8) Å, c = 44.354(3) Å, β = 113.496(4)°, and cell volume = 17570(2) ų, containing two crystallographically independent molecules per asymmetric unit [1]. In contrast, the previously reported polymorph of the same compound crystallizes in the noncentrosymmetric space group P3 with three crystallographically independent molecules per asymmetric unit [2]. The bromotris(triphenylphosphine)copper(I) analog has not been reported to form a corresponding C2/c centrosymmetric polymorph under comparable conditions, limiting the direct crystallographic comparability of the two halide variants.

Crystallography Solid-State Chemistry Materials Characterization

Halide-Dependent Electronic Structure: ³¹P NMR

Solid-state ³¹P CP/MAS NMR studies across the CuX(PPh₃)₃ series demonstrate that the phosphorus-copper scalar coupling constant for the chloro complex is greater than that for the bromo complex [1]. This difference has been attributed to greater contraction of the Cu 4p orbital in the chloro complex relative to the bromo complex, resulting in enhanced electron-accepting character and a larger copper quadrupole coupling constant for the chloride derivative [1]. The quadrupole distortion parameter dν(Cu) for compounds (1)–(3) (Cl, Br, I) is reported as less than 1 × 10⁹ Hz², but the electronic distinction between halides is manifested in the coupling constant trend rather than dν(Cu) magnitude [2].

NMR Spectroscopy Electronic Structure Coordination Chemistry

Apoptotic Induction: Mononuclear vs. Dinuclear Chloro Complex

In vitro cytotoxicity studies against leiomyosarcoma (LMS) cells demonstrate quantifiable differences in apoptotic induction between [CuCl(PPh₃)₃]·CH₃CN (complex 2) and the dinuclear complex [(PPh₃)Cu(μ₂-Cl)₂Cu(PPh₃)₂] (complex 1). At 5 μM concentration, complex 1 induces 34.1% apoptosis while complex 2 induces 19.6% apoptosis; at 10 μM, complex 1 induces 80.4% apoptosis versus 65.2% for complex 2 [1]. This direct head-to-head comparison establishes that the mononuclear chloro-tris(triphenylphosphine)copper(I) scaffold exhibits lower apoptotic potency than its dinuclear counterpart, a critical consideration for researchers selecting between chloro-containing copper(I) phosphine complexes for biological studies.

Bioinorganic Chemistry Cytotoxicity Apoptosis

Isomorphous Crystallization Across Halide Series

Compounds CuCl(PPh₃)₃, CuBr(PPh₃)₃, and CuI(PPh₃)₃ form an isomorphous series crystallizing in the trigonal space group P3 with unit cell parameters a ≈ 19 Å, c ≈ 11 Å, each containing three independent molecules per unit cell disposed about 3-fold symmetry axes [1]. Average P–Cu–P bond angles are 110.1(6)° and P–Cu–X angles are 108.8(6)° for the halide series (Cl, Br, I), with Cu–P bond lengths averaging 2.354(8) Å [1]. In contrast, when the halide is replaced with non-coordinating anions (ClO₄⁻, BF₄⁻), the P–Cu–P angles expand to 115.2(6)° and the Cu–P bonds shorten to 2.306(9) Å, accompanied by a substantial increase in the ³¹P NMR quadrupole distortion parameter from <1 × 10⁹ Hz² to 4.4–6.0 × 10⁹ Hz² [1].

Crystallography Isomorphism Solid-State Characterization

Fluorescence: Halide Effects on Emission vs. Excitation

Comprehensive solid-state fluorescence and excitation spectral studies at 300 K and 77 K across the complete series of sesqui-, bis-, and tris(triphenylphosphine)copper(I) halides reveal that the fluorescence emission of the tris complexes CuX(PPh₃)₃ is nearly independent of the halide anion (Cl, Br, I), whereas the excitation spectra are influenced by halide identity [1]. Additionally, solvate molecules (e.g., acetonitrile, THF) do not alter the fluorescence emission behavior of the tris complexes [1]. Notably, monomeric bis and tris complexes undergo a blue shift of emission upon cooling from 300 K to 77 K, in contrast to dimeric sesqui compounds which exhibit red-shifted emission under identical cooling conditions [2]. Direct photoluminescence quantum yield (PLQY) data for CuCl(PPh₃)₃ in solid state are not reported in the primary literature; the currently available evidence establishes halide-independent emission behavior rather than efficiency metrics.

Photoluminescence Solid-State Spectroscopy Copper(I) Photophysics

Chlorotris(triphenylphosphine)copper(I) Application Scenarios


Solid-State NMR Reference Standard

The well-characterized isomorphous P3 crystal structure and ³¹P CP/MAS NMR parameters (P–Cu–P = 110.1°, Cu–P = 2.354 Å, dν(Cu) < 1 × 10⁹ Hz²) make CuCl(PPh₃)₃ an appropriate reference compound for calibrating solid-state NMR studies of four-coordinate copper(I) phosphine complexes [1]. The distinct electronic signature of the chloride ligand—manifested in greater P–Cu scalar coupling constants relative to the bromo analog—provides a benchmark for assessing halide-dependent electronic effects in related Cu(I) systems [2].

Crystal Engineering and Polymorphism Studies

The availability of both centrosymmetric (C2/c, a = 43.253 Å, b = 9.986 Å, c = 44.354 Å, β = 113.496°) and noncentrosymmetric (P3) polymorphs for CuCl(PPh₃)₃ [1] enables systematic investigation of weak hydrogen-bonding networks (C–H⋯Cl and C–H⋯π) in crystal packing. Researchers studying polymorphism or crystal engineering can exploit the chloride complex as a model system, whereas the bromo analog lacks the reported C2/c centrosymmetric polymorph under comparable crystallization conditions.

Structure-Activity Relationship in Copper(I) Bioinorganic Chemistry

For in vitro cytotoxicity and apoptosis studies, CuCl(PPh₃)₃·CH₃CN provides a defined mononuclear scaffold with quantifiable apoptotic activity: 19.6% at 5 μM and 65.2% at 10 μM in LMS cells [1]. This ~1.7-fold lower potency compared to the dinuclear [(PPh₃)Cu(μ₂-Cl)₂Cu(PPh₃)₂] complex (34.1% at 5 μM, 80.4% at 10 μM) establishes a nuclearity-dependent activity baseline that is essential for designing SAR studies where mononuclear vs. dinuclear effects must be deconvoluted.

Precursor Chemistry for Heteroleptic Cu(I) Complexes

CuCl(PPh₃)₃ serves as a halotris(triphenylphosphine)copper(I) precursor for synthesizing heteroleptic Cu(I) complexes via reaction with N,N′-disubstituted thioureas and other donor ligands at 60 °C [1]. The choice of chloride versus bromide precursor influences ligand exchange kinetics due to differences in Cu–X bond lability and 4p orbital contraction [2]. Procurement of the chloride variant is therefore indicated when milder leaving-group character or specific electronic tuning is desired in the target heteroleptic complex.

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